Quinoline-8-thiol hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

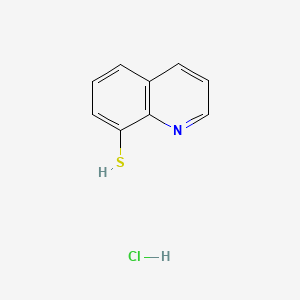

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

quinoline-8-thiol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS.ClH/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBSBQAUAJSGHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S)N=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

491-33-8 (Parent) |

Source

|

| Record name | Quinoline-8-thiol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034006161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30187616 |

Source

|

| Record name | Quinoline-8-thiol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34006-16-1 |

Source

|

| Record name | 8-Quinolinethiol, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34006-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-8-thiol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034006161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline-8-thiol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-8-thiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINOLINE-8-THIOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5JYC4GU2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical characteristics of Thiooxine hydrochloride

An In-depth Technical Guide on the Core Physical and Chemical Characteristics of Thiooxine Hydrochloride

Introduction

Thiooxine hydrochloride, scientifically known as 8-Mercaptoquinoline hydrochloride, is a heterocyclic organic compound featuring a quinoline core substituted with a thiol group at the 8-position and complexed with hydrochloric acid. It is recognized for its potent metal-chelating properties, making it a valuable reagent in analytical chemistry for the detection and quantification of metal ions.[1] Its reactivity and biological activity have also led to its investigation in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical characteristics, experimental protocols for its synthesis, and insights into its biological interactions.

Physical and Chemical Characteristics

The physical and chemical properties of Thiooxine hydrochloride are summarized in the tables below, providing key data for researchers and drug development professionals.

Table 1: Physical Properties of Thiooxine Hydrochloride

| Property | Value | Reference |

| Appearance | Yellow-green powder | [1] |

| Melting Point | 165 °C (decomposes) | [1][2] |

| Solubility | Soluble in ethanol (50 mg/mL) | [3] |

| Storage Conditions | Store at 2 - 8 °C, under inert gas | [1] |

Table 2: Chemical and Spectroscopic Properties of Thiooxine Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₉H₇NS·HCl | [1] |

| Molecular Weight | 197.68 g/mol | [1] |

| CAS Number | 34006-16-1 | [1] |

| pKa | pKa1: 2.05, pKa2: 8.29 (in H₂O) | [2] |

| Purity | ≥ 95% (by titration) | [1] |

Experimental Protocols

Synthesis of 8-Mercaptoquinoline Hydrochloride

A common method for the synthesis of 8-Mercaptoquinoline, the free base of Thiooxine hydrochloride, involves the reduction of quinoline-8-sulfonyl chloride. The hydrochloride salt can then be readily formed.

Materials:

-

Quinoline

-

Chlorosulfonic acid

-

Stannous chloride (SnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ice

Step 1: Synthesis of Quinoline-8-sulfonyl chloride

-

Cool 275 mL of chlorosulfonic acid to 10-20 °C with stirring.

-

Slowly add 75 g of quinoline dropwise over approximately 1-1.5 hours.

-

Heat the mixture to 135-145 °C under reflux for 6 hours. A significant amount of hydrogen chloride gas will be evolved initially.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture onto ice and dilute with water to precipitate a yellow-brown solid.

-

Filter the precipitate to obtain the crude quinoline-8-sulfonyl chloride.[4]

Step 2: Reduction to 8-Mercaptoquinoline

-

Dissolve 25 g of the purified quinoline-8-sulfonyl chloride in 80 mL of concentrated hydrochloric acid and filter the solution.

-

Cool the filtrate.

-

Prepare a solution of 80 g of stannous chloride in 200 mL of concentrated hydrochloric acid.

-

Add the stannous chloride solution dropwise to the cold quinoline-8-sulfonyl chloride solution. Yellow crystals will precipitate upon heating.

-

Cool the mixture thoroughly, filter the precipitate, and wash it with a 1:1 solution of cold hydrochloric acid.[4]

Step 3: Formation of 8-Mercaptoquinoline Dihydrate

-

Dissolve the crude product from Step 2 in a sodium hydroxide solution.

-

Neutralize the solution with a 1:1 hydrochloric acid solution to precipitate the pure magenta, needle-like dihydrate of 8-mercaptoquinoline.[4]

Step 4: Formation of 8-Mercaptoquinoline Hydrochloride The hydrochloride salt is typically formed during the reduction step with stannous chloride in concentrated hydrochloric acid. Further purification can be achieved by recrystallization from ethanol.[2]

Biological Activity and Signaling Pathways

8-Mercaptoquinoline and its derivatives have demonstrated significant biological activity, primarily through their interaction with metalloproteins. These interactions can disrupt normal cellular processes, a property that is being explored for therapeutic applications.

A notable application is in the development of photoactivatable affinity-based probes to study the metalloproteome.[5] An 8-mercaptoquinoline-containing probe has been shown to target and enrich components of the minichromosome maintenance (MCM) complex, a zinc metalloprotein assembly essential for DNA replication.[5][6][7] The binding of the probe to the MCM complex can lead to its inactivation, subsequently causing the cell cycle to stall in the G0/G1 phase.[5][7] This mechanism highlights the potential of 8-mercaptoquinoline derivatives as anticancer agents by targeting DNA replication machinery.

Furthermore, 8-mercaptoquinoline has been observed to alter the biodistribution of metal ions. For instance, it can form lipophilic complexes with nickel (Ni²⁺), facilitating its uptake and leading to an altered distribution pattern within the body, including accumulation in the central nervous system.[8]

The closely related compound, 8-hydroxyquinoline, has been shown to ameliorate high glucose toxicity in neuronal cells by attenuating the increased expression of calpain, a calcium-dependent protease involved in cell death pathways.[9] This suggests that quinoline-based chelators may have neuroprotective effects.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of Thiooxine hydrochloride.

Caption: Signaling pathway of an 8-Mercaptoquinoline probe targeting the MCM complex.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 8-Mercaptoquinoline hydrochloride | 34006-16-1 [chemicalbook.com]

- 3. 8-Quinolinethiol 97 34006-16-1 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. Probing the metalloproteome: an 8-mercaptoquinoline motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probing the metalloproteome: an 8-mercaptoquinoline motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Effect of 8-hydroxy-, 8-mercapto- and 5-chloro-7-iodo-8-hydroxy-quinoline on the uptake and distribution of nickel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Quinoline-8-thiol Hydrochloride (CAS 34006-16-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Quinoline-8-thiol hydrochloride (CAS No. 34006-16-1), a versatile heterocyclic compound with significant applications in analytical chemistry, organic synthesis, and potential therapeutic development. This document collates available data on its physicochemical properties, relevant experimental protocols, and insights into its biological activities.

Core Molecular and Physicochemical Data

This compound, also known by its synonyms 8-Mercaptoquinoline hydrochloride and Thiooxine hydrochloride, is a yellow to brown crystalline solid.[1] It is characterized by a quinoline core functionalized with a thiol group at the 8-position, and it is supplied as a hydrochloride salt to improve its stability and solubility in aqueous solutions.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 34006-16-1 | [1] |

| Molecular Formula | C₉H₈ClNS | [1] |

| Molecular Weight | 197.68 g/mol | [3] |

| Appearance | Yellow to brown solid/crystal powder | [1] |

| Melting Point | 165 °C (decomposes) | [3][4] |

| Solubility | Soluble in water and ethanol (50 mg/mL, clear, dark orange-brown) | [1][5] |

| pKa | pKa1: 2.05, pKa2: 8.29 (in H₂O) | [6] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][6] |

Applications in Organic Synthesis and Analytical Chemistry

This compound is a valuable reagent in both organic synthesis and analytical chemistry.

Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules, particularly N₂S₂-donor tetradentate ligands.[6] These ligands are important in coordination chemistry for their ability to form stable complexes with various metal ions.

Analytical Chemistry: The thiol group in this compound allows it to act as a chelating agent, forming colored complexes with metal ions.[1] This property is exploited for the qualitative and quantitative analysis of metals, making it a useful reagent in spectrophotometric and fluorimetric detection methods.[1][7]

Experimental Protocols

While specific, detailed protocols for every application of this compound are not exhaustively available in the public domain, the following sections provide generalized methodologies based on established practices for related compounds.

Synthesis of Metal Complexes

The synthesis of metal complexes with 8-substituted quinoline ligands is a common application. The following is a general procedure for the synthesis of a metal(II) complex.

Materials:

-

This compound

-

A metal(II) salt (e.g., CuCl₂, ZnCl₂, NiCl₂)

-

A suitable solvent (e.g., ethanol, methanol)

-

A base (e.g., sodium hydroxide, triethylamine)

Procedure:

-

Dissolve this compound (2 molar equivalents) in the chosen solvent.

-

In a separate vessel, dissolve the metal(II) salt (1 molar equivalent) in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

Add a base dropwise to the reaction mixture to deprotonate the thiol group and facilitate coordination.

-

The reaction is typically stirred at room temperature or under reflux for several hours.

-

The resulting metal complex precipitate can be collected by filtration, washed with the solvent, and dried.[8]

Spectrophotometric Determination of Metal Ions

This protocol outlines a general method for the quantitative analysis of a metal ion using this compound.

Materials:

-

A stock solution of this compound in a suitable solvent.

-

A stock solution of the metal ion of interest.

-

Buffer solutions to control pH.

-

UV-Vis Spectrophotometer.

Procedure:

-

Prepare a series of standard solutions containing known concentrations of the metal ion.

-

To each standard, add an excess of the this compound solution and the appropriate buffer to maintain a constant pH.

-

Allow the solutions to stand for a sufficient time for the color of the complex to develop fully.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal complex.

-

Construct a calibration curve by plotting absorbance versus metal ion concentration.

-

The concentration of the metal ion in an unknown sample can be determined by measuring its absorbance under the same conditions and using the calibration curve.[9][10]

Antimicrobial Susceptibility Testing

The antimicrobial properties of quinoline derivatives can be assessed using standard broth microdilution methods.

Materials:

-

This compound

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism in medium without the compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][7][11]

Biological and Pharmacological Profile

Derivatives of quinoline are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[1][2]

Antimicrobial Activity

Anticancer Potential

Quinoline derivatives have been investigated for their anticancer activities, which are often linked to their ability to induce apoptosis and cause cell cycle arrest.[15][16] The precise mechanisms for this compound have not been elucidated, but related 8-hydroxyquinoline compounds have been shown to inhibit the proteasome and induce apoptosis in cancer cells, particularly in the presence of copper.[17] Some quinoline-based compounds have also been found to inhibit the FoxM1 signaling pathway, which is implicated in cancer progression.[15]

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound are not yet defined in the literature, the known biological activities of related quinoline compounds suggest potential interactions with key cellular processes.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Chiral Bis(8-Quinolyl)Ethane-Derived Diimine: Structure Elucidation and Catalytic Performance in Asymmetric Synthesis of (S)-Warfarin [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Spectrophotometric determination of halogenated 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections [mdpi.com]

- 13. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scialert.net [scialert.net]

- 15. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Quinoline-8-thiol Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Quinoline-8-thiol hydrochloride (CAS No: 34006-16-1), a significant chelating agent and synthetic intermediate. Understanding its solubility is critical for applications ranging from analytical chemistry to pharmaceutical development. This document compiles available quantitative and qualitative solubility data, details standardized experimental protocols for solubility determination, and outlines analytical techniques for quantification.

Compound Profile

This compound, also known as 8-Mercaptoquinoline hydrochloride or Thiooxine hydrochloride, is a yellow to brown solid.[1] Its structure, featuring a quinoline core with a thiol group and a hydrochloride salt, makes it a potent bidentate chelating agent for various metal ions.[2] This property is leveraged in analytical chemistry for metal detection and in the synthesis of coordination compounds.[1]

Chemical Structure and Properties:

-

Molecular Formula: C₉H₇NS · HCl[3]

-

Molecular Weight: 197.68 g/mol [3]

-

Appearance: Yellow to brown solid[1]

-

Melting Point: 165 °C (decomposes)

Solubility Profile

The solubility of this compound is a key parameter for its handling, formulation, and application. The hydrochloride salt form generally enhances aqueous solubility compared to its free base.[2] Publicly available quantitative solubility data in a wide range of organic solvents is limited. However, existing data and qualitative descriptions provide valuable insights.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound in organic solvents.

| Solvent | Chemical Formula | Solubility | Temperature | Remarks | Source |

| Ethanol | C₂H₅OH | 50 mg/mL | Not Specified | Results in a clear, dark orange-brown solution. |

Note: The lack of comprehensive public data highlights the necessity for experimental determination of solubility in other common laboratory solvents such as DMSO, DMF, and acetone for specific research applications.

Qualitative Solubility Data

Qualitative assessments provide additional context for solvent selection.

| Solvent | Observation | Source |

| Water (H₂O) | Soluble | [1][2] |

| Methanol (CH₃OH) | Soluble ("almost transparency") | [4] |

Solubility of the Related Free Base

For context, the free base, 8-Mercaptoquinoline (CAS: 491-33-8), exhibits different solubility characteristics. It is crucial to distinguish this from the hydrochloride salt.

| Compound | Solvent | Solubility | Source |

| 8-Mercaptoquinoline | Ethanol | 12 g / 100 mL (120 mg/mL) | [5] |

| (Free Base) | Acetone | Soluble | [5] |

| Water | Insoluble (0.1 g / 100 mL) | [5] |

Experimental Methodology for Solubility Determination

To address the data gap, researchers can determine the solubility of this compound experimentally. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility and is highly reliable for compounds with low to moderate solubility.

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the experimental workflow for the shake-flask method.

Detailed Protocol: Shake-Flask Method

-

Preparation : Add an excess amount of solid this compound to a series of vials containing a precise volume (e.g., 1-5 mL) of the desired organic solvent. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration : Seal the vials and place them in a thermostatic shaker or incubator at a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium (typically 24 to 72 hours). The presence of undissolved solid should be visually confirmed at the end of this period.

-

Sample Separation : After equilibration, cease agitation and allow the vials to stand undisturbed to let the excess solid settle. For solvents where settling is slow, centrifugation can be used to pellet the undissolved material.

-

Filtration : Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are carried over, filter the aliquot through a chemically compatible syringe filter (e.g., PTFE or nylon) with a pore size of 0.45 µm or smaller.

-

Quantification : Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method. Determine the concentration of the dissolved this compound using a validated technique.

Analytical Techniques for Quantification

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate and specific method for determining concentration. Quinoline compounds can be readily analyzed using a C18 or a mixed-mode column with a mobile phase of acetonitrile and a buffered aqueous solution. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance. A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

-

UV-Vis Spectrophotometry: This method is faster but can be less specific than HPLC. The concentration is determined by measuring the absorbance of the diluted filtrate at the compound's wavelength of maximum absorbance (λmax). A calibration curve must be generated using the same solvent system to calculate the solubility. This method is suitable when the solvent does not interfere and no impurities with overlapping absorbance are present.

Conclusion

While this compound is a well-established chemical reagent, its solubility profile in a broad range of organic solvents is not extensively documented in public literature. The available data indicates good solubility in ethanol (50 mg/mL) and qualitative solubility in methanol and water. For applications requiring other solvents, the experimental protocols outlined in this guide provide a robust framework for determining precise solubility values. The use of standardized methods like the shake-flask protocol coupled with accurate analytical techniques such as HPLC will ensure reliable and reproducible data, aiding researchers in the effective use of this versatile compound.

References

An In-depth Technical Guide on the Spectroscopic Data of 8-Mercaptoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Mercaptoquinoline Hydrochloride (CAS Number: 34006-16-1), a significant chelating agent with applications in analytical chemistry and pharmaceutical research. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of the molecule, supported by detailed experimental protocols and a visual workflow for spectroscopic analysis.

Data Presentation

While direct experimental spectra for 8-Mercaptoquinoline Hydrochloride were not publicly available within the searched resources, the following tables summarize the expected spectroscopic data based on the analysis of its parent compound, 8-Mercaptoquinoline, and related quinoline derivatives. These tables are intended to serve as a reference for researchers in the analysis of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for 8-Mercaptoquinoline Hydrochloride

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| Data not available | Data not available | Data not available | Aromatic Protons |

| Data not available | Data not available | Data not available | Thiol Proton (SH) |

| Data not available | Data not available | Data not available | N-H Proton (HCl salt) |

Note: The chemical shifts of the aromatic protons in the quinoline ring are expected to be in the range of 7.0-9.0 ppm. The thiol proton signal may be broad and its chemical shift can vary depending on the solvent and concentration. The proton associated with the hydrochloride salt will likely appear as a broad singlet at a downfield chemical shift.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 8-Mercaptoquinoline Hydrochloride

| Chemical Shift (δ) (ppm) | Assignment |

| Data not available | Aromatic Carbons (C2-C8a) |

| Data not available | Carbon bearing the thiol group (C8) |

Note: The carbon atoms of the quinoline ring are expected to resonate in the aromatic region of the spectrum (approximately 120-150 ppm). The carbon directly attached to the sulfur atom (C8) would likely be shifted downfield.

Table 3: Predicted IR Spectroscopic Data for 8-Mercaptoquinoline Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Medium-Weak | S-H stretch |

| Data not available | Strong | Aromatic C-H stretch |

| Data not available | Strong | C=C and C=N aromatic ring stretches |

| Data not available | Medium | Aromatic C-H in-plane and out-of-plane bends |

| Data not available | Broad, Strong | N-H stretch (from HCl salt) |

Note: The presence of the hydrochloride salt will introduce a broad absorption band corresponding to the N-H stretching vibration.

Table 4: Predicted UV-Vis Spectroscopic Data for 8-Mercaptoquinoline Hydrochloride

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Note: Quinoline and its derivatives typically exhibit multiple absorption bands in the UV-Vis spectrum corresponding to π-π transitions within the aromatic system.*

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for 8-Mercaptoquinoline Hydrochloride. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 8-Mercaptoquinoline Hydrochloride for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical as the thiol proton is exchangeable.

-

If desired for ¹H NMR, add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. For spectra in D₂O, an external standard or referencing to the residual solvent peak is necessary.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR to ensure adequate spectral dispersion.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 8-Mercaptoquinoline Hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation and Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 8-Mercaptoquinoline Hydrochloride of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol, or water). The solvent should be transparent in the wavelength range of interest.

-

From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the wavelengths of maximum absorbance (λmax).

-

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 8-Mercaptoquinoline Hydrochloride.

Caption: Workflow for the Spectroscopic Analysis of 8-Mercaptoquinoline HCl.

An In-depth Technical Guide to the Mechanism of Action of Quinoline-8-thiol Hydrochloride as a Chelating Agent

Introduction

Quinoline-8-thiol hydrochloride (also known as 8-Mercaptoquinoline hydrochloride or Thiooxine hydrochloride) is a heterocyclic organic compound widely recognized for its potent metal-chelating properties.[1][2] As an analog of the well-studied chelator 8-hydroxyquinoline, it has garnered significant interest in analytical chemistry, organic synthesis, and medicinal chemistry.[3][4] The hydrochloride salt form ensures its solubility in aqueous solutions, making it a versatile reagent for various applications.[2]

This technical guide provides a comprehensive overview of the core mechanism by which this compound functions as a chelating agent. It details the molecular interactions, quantitative measures of chelate stability, standardized experimental protocols for characterization, and the implications of its chelating activity in biological systems and drug development.

Core Mechanism of Chelation

The chelating capability of Quinoline-8-thiol is rooted in its molecular structure. The molecule acts as a bidentate ligand, meaning it can bind to a central metal ion through two separate donor atoms.[4] In this case, the two donor sites are the nitrogen atom of the quinoline ring and the sulfur atom of the deprotonated thiol group (-S⁻).

Upon interaction with a metal ion (Mⁿ⁺) in solution, the thiol group deprotonates, and both the nitrogen and sulfur atoms coordinate with the metal ion. This simultaneous binding forms a stable, five-membered heterocyclic ring structure known as a chelate.[5] The formation of this ring, known as the chelate effect, significantly enhances the thermodynamic stability of the metal-ligand complex compared to coordination with two separate monodentate ligands.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Quinoline-8-thiol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-8-thiol hydrochloride, a heterocyclic aromatic organic compound, is a derivative of quinoline where a thiol group is substituted at the eighth position.[1] This compound and its analogs, notably 8-hydroxyquinolines, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[2][3][4][5][6] The biological potential of these compounds is often attributed to their ability to chelate metal ions, a property that can disrupt essential biological processes in pathogenic organisms and cancer cells.[1][7] This technical guide provides an in-depth overview of the potential biological activities of this compound and its related derivatives, with a focus on anticancer, antimicrobial, and enzyme-inhibiting properties. The information presented herein is intended to support further research and drug development efforts in these critical therapeutic areas.

Anticancer Activity

Quinoline derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[8][9] Their mechanisms of action are multifaceted and include the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest.[8][9]

Quantitative Data: Cytotoxicity of Quinoline Derivatives

The cytotoxic effects of various quinoline derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. While specific IC50 values for this compound are not extensively reported in publicly available literature, the activities of structurally related compounds provide valuable insights into its potential efficacy.

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 | [10] |

| 8-Hydroxy-2-quinolinecarbaldehyde | MDA-MB-231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5 - 25 | [10] |

| Quinoline-8-sulfonamide derivative (9a) | C32 (Amelanotic Melanoma) | 520 | [11] |

| Quinoline-8-sulfonamide derivative (9a) | COLO829 (Melanoma) | 376 | [11] |

| Quinoline-8-sulfonamide derivative (9a) | MDA-MB-231 (Breast Cancer) | 609 | [11] |

| Quinoline-8-sulfonamide derivative (9a) | U87-MG (Glioblastoma) | 756 | [11] |

| Quinoline-8-sulfonamide derivative (9a) | A549 (Lung Cancer) | 496 | [11] |

| Quinoline-indole derivative (62) | Various Cancer Cell Lines | 0.002 - 0.011 | [12] |

| 7-tert-butyl-substituted quinoline (65) | Various Cancer Cell Lines | 0.02 - 0.04 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][4][13]

Materials:

-

Target cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound or derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium and incubate overnight.[8]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.[8]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against the compound concentration.[8]

Signaling Pathway: Inhibition of FoxM1

The Forkhead box M1 (FoxM1) is an oncogenic transcription factor that is frequently overexpressed in various cancers.[3][14] Quinoline-based compounds, such as clioquinol and nitroxoline, have been shown to inhibit the FoxM1 signaling pathway, leading to the downregulation of its target genes involved in cell proliferation and survival, such as cdc25b, CENP-B, and survivin.[3][9][14]

Antimicrobial Activity

Quinoline scaffolds are integral to many antimicrobial agents.[15][16][17] Their efficacy spans a broad spectrum, including activity against Gram-positive and Gram-negative bacteria, as well as fungi.[16][18][19]

Quantitative Data: Antimicrobial Potency of Quinoline Derivatives

The Minimum Inhibitory Concentration (MIC) is the primary metric for assessing the antimicrobial activity of a compound. It represents the lowest concentration that prevents visible growth of a microorganism.

| Compound/Derivative Class | Target Microorganism | Strain | MIC (µg/mL) | Reference |

| Quinoline-Thiosemicarbazide (QST4) | Mycobacterium tuberculosis | H37Rv | 4.47 | [20] |

| Quinoline-Thiosemicarbazide (QST3) | Mycobacterium tuberculosis | H37Rv | 9.26 | [20] |

| Quinoline-Thiosemicarbazide (QST10) | Mycobacterium tuberculosis | H37Rv | 9.06 | [20] |

| Quinolinequinone (QQ1) | Staphylococcus aureus | - | 1.22 | [18] |

| Quinolinequinone (QQ6) | Enterococcus faecalis | - | 4.88 | [18] |

| Quinoline-based Hydroxyimidazolium Hybrid (7b) | Staphylococcus aureus | - | 2 | [19] |

| Quinoline-based Hydroxyimidazolium Hybrid (7b) | Mycobacterium tuberculosis | H37Rv | 10 | [19] |

| 8-Hydroxyquinoline | Various Bacteria | - | See Ref. | [21] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[2][22][23][24]

Materials:

-

Test microorganism strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound or derivative stock solution

-

Sterile 96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.[2]

-

Inoculation: Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of the diluted inoculum to each well.[2]

-

Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or longer for fungi.[6]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[2][22]

Mechanism of Action: FtsZ Inhibition

A key target for the antibacterial action of some quinoline derivatives is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[15][16][25][26] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division.[25][26] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death.[15]

Enzyme Inhibition

The biological activities of quinoline derivatives are also linked to their ability to inhibit various enzymes. This inhibition is often mediated by the chelation of metal cofactors essential for enzymatic activity.

Endothelin-Converting Enzyme (ECE)

Metal chelators, including derivatives of 8-mercaptoquinoline, have been investigated for their inhibitory effects on endothelin-converting enzyme (ECE). ECE is a metalloprotease involved in the production of the potent vasoconstrictor endothelin.

DNA Methyltransferases (DNMTs)

Certain quinoline-based compounds have been shown to inhibit DNA methyltransferases. These enzymes are crucial for epigenetic regulation, and their inhibition can lead to the re-expression of tumor suppressor genes, making them attractive targets for cancer therapy.

Conclusion

This compound and its structural analogs represent a versatile class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with their ability to inhibit key enzymes, underscore the importance of continued research into this chemical scaffold. The experimental protocols and mechanistic insights provided in this guide offer a foundation for researchers to further explore and harness the therapeutic potential of these promising molecules. Future studies should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of lead compounds.

References

- 1. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 16. researchgate.net [researchgate.net]

- 17. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A novel quinoline derivative that inhibits mycobacterial FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and Evaluation of Quinazolines as Inhibitors of the Bacterial Cell Division Protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 8-Quinolinethiol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of 8-Quinolinethiol hydrochloride. Also known by synonyms such as 8-Mercaptoquinoline hydrochloride and Thiooxine hydrochloride, this compound has been a subject of significant interest in analytical and coordination chemistry. This document delves into its initial synthesis, key historical developments, physicochemical properties, and early applications, presenting the information in a structured and technically detailed manner for the scientific community.

Discovery and Historical Context

The journey of 8-Quinolinethiol hydrochloride is intrinsically linked to the development of quinoline chemistry. Its discovery was a logical extension of the research into substituted quinolines, particularly its oxygen analog, 8-hydroxyquinoline (oxine), which was first synthesized in 1880. The chelating properties of 8-hydroxyquinoline quickly established its importance in analytical chemistry.

Historical records suggest that A. Edinger was the first to synthesize the sulfur analog, 8-mercaptoquinoline (the parent compound of 8-Quinolinethiol hydrochloride), with a 1908 publication in Berichte der deutschen chemischen Gesellschaft often cited in later works.[1] This pioneering work opened a new chapter in the exploration of quinoline derivatives, introducing a new class of compounds with distinct and valuable properties for chemical analysis and coordination chemistry.

Experimental Protocol:

-

Step 1: Diazotization. 8-Aminoquinoline is dissolved in a cooled acidic solution (e.g., hydrochloric acid). An aqueous solution of sodium nitrite is then added dropwise while maintaining a low temperature (0-5 °C) to form the 8-quinolinediazonium chloride.

-

Step 2: Sulfidation. The diazonium salt solution is then reacted with a sulfur-containing nucleophile. Common reagents for this step include potassium thiocyanate or sodium sulfide. This reaction displaces the diazonium group with a thiol or a precursor that can be readily converted to a thiol.

-

Step 3: Hydrolysis and Isolation. The intermediate is then hydrolyzed, typically under acidic or basic conditions, to yield 8-mercaptoquinoline.

-

Step 4: Hydrochloride Salt Formation. The resulting 8-mercaptoquinoline is dissolved in a suitable organic solvent, and hydrogen chloride gas or a solution of HCl in an alcohol is added to precipitate 8-Quinolinethiol hydrochloride. The product is then collected by filtration, washed with a non-polar solvent, and dried.

Synthesis via Reduction of Quinoline-8-Sulfonyl Chloride

Another historically significant method involves the reduction of quinoline-8-sulfonyl chloride. [2] dot

Experimental Protocol:

-

Step 1: Preparation of Quinoline-8-Sulfonyl Chloride. Quinoline-8-sulfonic acid is reacted with a chlorinating agent, such as phosphorus pentachloride or thionyl chloride, to produce quinoline-8-sulfonyl chloride.

-

Step 2: Reduction. The quinoline-8-sulfonyl chloride is then reduced to 8-mercaptoquinoline. A variety of reducing agents can be employed, with stannous chloride in concentrated hydrochloric acid being a classical choice. [1]Lithium aluminum hydride has also been used.

-

Step 3: Isolation and Hydrochloride Salt Formation. The reaction mixture is worked up to isolate the 8-mercaptoquinoline. The free base is then converted to the hydrochloride salt as described in the previous method.

Early Applications in Analytical Chemistry

The primary historical application of 8-Quinolinethiol hydrochloride has been in the field of analytical chemistry as a chelating agent for the determination of various metal ions. Its ability to form stable, often colored, complexes with a wide range of metals made it a valuable reagent for gravimetric, spectrophotometric, and extraction-based analytical methods.

Metal Complexation and Stability

8-Quinolinethiol acts as a bidentate ligand, coordinating to metal ions through both the nitrogen atom of the quinoline ring and the sulfur atom of the thiol group to form a stable five-membered chelate ring. The stability of these metal complexes varies depending on the metal ion.

Table of Logarithms of Overall Stability Constants (βn) of Metal-8-Mercaptoquinoline Complexes

| Metal Ion | n | log βn |

| Ag(I) | 1 | >16 |

| Bi(III) | 3 | ~36 |

| Cd(II) | 2 | ~18 |

| Co(II) | 2 | ~17 |

| Ni(II) | 2 | ~19 |

| Pb(II) | 2 | ~18 |

| Zn(II) | 2 | ~17 |

Data compiled from potentiometric studies in dimethylformamide. [3]

Experimental Protocols for Analytical Applications

Gravimetric Determination of Palladium:

-

Principle: Palladium(II) ions react with 8-quinolinethiol in an acidic solution to form a stable, insoluble precipitate of bis(8-mercaptoquinolinato)palladium(II). The precipitate can be dried and weighed for the quantitative determination of palladium.

-

Procedure:

-

An acidic solution containing palladium(II) ions is heated.

-

A solution of 8-Quinolinethiol hydrochloride in a suitable solvent (e.g., ethanol) is added in excess to ensure complete precipitation.

-

The resulting precipitate is allowed to digest, then filtered through a pre-weighed crucible.

-

The precipitate is washed with dilute acid and then water to remove any impurities.

-

The crucible and precipitate are dried to a constant weight in an oven.

-

The weight of the palladium complex is used to calculate the amount of palladium in the original sample.

-

Spectrophotometric Determination of Bismuth:

-

Principle: Bismuth(III) ions form a colored complex with 8-quinolinethiol that can be extracted into an organic solvent. The absorbance of the organic phase is measured at a specific wavelength and is proportional to the concentration of bismuth.

-

Procedure:

-

A solution containing bismuth(III) ions is adjusted to the optimal pH for complex formation.

-

A solution of 8-Quinolinethiol hydrochloride is added.

-

The resulting bismuth-8-mercaptoquinolinate complex is extracted into an immiscible organic solvent (e.g., chloroform).

-

The absorbance of the organic extract is measured using a spectrophotometer at the wavelength of maximum absorbance for the complex.

-

The concentration of bismuth is determined by comparing the absorbance to a calibration curve prepared from standard bismuth solutions.

-

Spectroscopic Data

UV-Vis Spectroscopy: The UV-Vis spectrum of 8-Quinolinethiol hydrochloride in a polar solvent like ethanol is expected to show absorption bands corresponding to π-π* transitions within the quinoline ring system.

Infrared (IR) Spectroscopy: The IR spectrum (KBr pellet) would likely exhibit characteristic bands for the S-H stretch (around 2550 cm⁻¹), C=N and C=C stretching vibrations of the quinoline ring (in the 1600-1400 cm⁻¹ region), and broad absorptions associated with the N-H⁺ stretch of the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in a solvent like DMSO-d₆ would show characteristic signals for the aromatic protons of the quinoline ring. The thiol proton would likely appear as a broad singlet, and a downfield signal corresponding to the N-H⁺ proton would also be expected.

Conclusion

8-Quinolinethiol hydrochloride holds a significant place in the history of coordination and analytical chemistry. From its initial synthesis, building upon the foundation of quinoline chemistry, it emerged as a versatile reagent for the separation and quantification of a wide array of metal ions. The detailed understanding of its synthesis, physicochemical properties, and complex-forming abilities, as outlined in this technical guide, provides a valuable resource for researchers and scientists in various fields, including those in drug development who may explore the biological activities of this class of compounds. The historical experimental protocols serve as a testament to the ingenuity of early analytical chemists and provide a foundation for the development of modern analytical techniques.

References

Quinoline-8-thiol Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for quinoline-8-thiol hydrochloride. Understanding these parameters is critical for maintaining the compound's integrity and ensuring the reliability of experimental results. This document synthesizes available data on storage, handling, and potential degradation pathways, offering a foundational resource for laboratory and development settings.

Compound Overview

This compound is a versatile heterocyclic compound utilized in various chemical syntheses and analytical applications. Its reactivity, largely attributed to the thiol group, also makes it susceptible to degradation if not stored and handled properly.

Recommended Storage and Stability

Proper storage is paramount to prevent the degradation of this compound. The following table summarizes the recommended conditions based on available product information and safety data sheets.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C or Room Temperature (in a desiccator) | To minimize thermal degradation. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the thiol group. |

| Light | In the dark (amber vials or opaque containers) | The compound is known to be light-sensitive. |

| Moisture | Dry/Anhydrous conditions (desiccator) | To prevent hydrolysis and potential degradation. |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Appearance | Yellow to brown or yellow-green crystalline solid. |

| Molecular Formula | C₉H₈ClNS |

| Molecular Weight | 197.68 g/mol |

| Melting Point | 165 °C (decomposes) |

| Solubility | Soluble in water and ethanol. |

Handling and Safety Precautions

Due to its chemical nature, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Postulated Degradation Pathway

The primary degradation pathway for this compound is believed to be the oxidation of the thiol group. This can be initiated by exposure to air (oxygen), light, and elevated temperatures. The disulfide is a likely oxidation product.

Postulated degradation pathway of this compound.

Recommended Storage and Handling Workflow

To ensure the long-term stability of this compound, a strict storage and handling workflow should be followed. The diagram below illustrates the key steps.

In-Depth Technical Guide to the Purity Analysis of Commercial 8-Mercaptoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial-grade 8-Mercaptoquinoline hydrochloride (CAS No: 34006-16-1). A thorough understanding of the purity profile is critical for its application in research, particularly in pharmaceutical development and analytical chemistry, where impurities can significantly impact experimental outcomes and product quality. This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to guide researchers in the comprehensive purity analysis of this compound.

Introduction to 8-Mercaptoquinoline Hydrochloride

8-Mercaptoquinoline hydrochloride, also known as 8-Quinolinethiol hydrochloride or Thiooxine hydrochloride, is a versatile heterocyclic compound. Its structure, featuring a quinoline ring system with a thiol group at the 8-position, makes it an excellent chelating agent for various metal ions. This property is leveraged in analytical chemistry for the detection and quantification of metals. In pharmaceutical research, it serves as a building block for the synthesis of novel therapeutic agents. Given its reactive nature, the purity of commercial batches is a crucial parameter that requires rigorous analytical characterization. Commercial grades of 8-Mercaptoquinoline hydrochloride typically have a purity of 95-97%.[1]

Potential Impurities in Commercial 8-Mercaptoquinoline Hydrochloride

The primary synthesis route for 8-Mercaptoquinoline involves the reduction of quinoline-8-sulfonyl chloride.[2] This process can introduce several potential impurities into the final product, including:

-

Unreacted Starting Materials: Residual quinoline from the initial step of the synthesis.

-

Intermediates: Unconverted quinoline-8-sulfonyl chloride.

-

By-products of the Reduction Step: Depending on the reducing agent used (e.g., stannous chloride), various side products may be formed.

-

Oxidation Products: The thiol group is susceptible to oxidation, which can lead to the formation of the corresponding disulfide, 8,8'-dithiodiquinoline.

-

Residual Solvents: Solvents used during the synthesis and purification process may be present in the final product.

A thorough purity analysis should aim to identify and quantify these potential impurities.

Analytical Methodologies for Purity Assessment

A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity analysis of 8-Mercaptoquinoline hydrochloride. The following sections detail the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like 8-Mercaptoquinoline hydrochloride. A stability-indicating HPLC method is crucial to separate the main compound from its potential impurities and degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. Phenyl-silica columns can also offer alternative selectivity.

-

Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

-

Gradient Program:

Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm and 275 nm are suitable for monitoring quinoline-containing compounds. A DAD allows for the acquisition of spectra across a range to aid in peak identification.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed amount of 8-Mercaptoquinoline hydrochloride in the mobile phase starting condition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

| Parameter | Result |

| Purity by Area % | |

| 8-Mercaptoquinoline HCl | |

| Known Impurities | |

| Impurity A (e.g., Quinoline) | |

| Impurity B (e.g., Disulfide) | |

| Unknown Impurities | |

| RRT 0.85 | |

| RRT 1.15 | |

| Total Impurities |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 280 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-450 amu.

-

Scan Mode: Full scan for impurity identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known impurities.

-

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1-5 mg/mL.

| Retention Time (min) | Tentative Identification | Match Factor (NIST Library) | Area % |

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of the analyte without the need for a specific reference standard of the same compound.[3] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

-

Internal Standard: A certified internal standard with known purity is required. The standard should have signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are potential candidates.

-

Solvent: A deuterated solvent that fully dissolves both the sample and the internal standard (e.g., DMSO-d6 or D2O).

-

Sample Preparation:

-

Accurately weigh about 10-20 mg of 8-Mercaptoquinoline hydrochloride into a vial.

-

Accurately weigh a similar molar equivalent of the internal standard into the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

-

NMR Acquisition Parameters:

-

Pulse Program: A standard 90° pulse sequence.

-

Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation. This is critical for accurate quantification.

-

Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 250 for the signals to be integrated).

-

-

Data Processing:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate a well-resolved, non-overlapping signal for both 8-Mercaptoquinoline hydrochloride and the internal standard.

-

-

Purity Calculation: The purity of the sample can be calculated using the following formula:

Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = Mass

-

P = Purity of the internal standard

-

| Parameter | Value |

| Analyte (8-Mercaptoquinoline HCl) | |

| Mass (mg) | |

| Molecular Weight ( g/mol ) | 197.68 |

| Integrated Signal (ppm) | |

| Number of Protons | |

| Integral Value | |

| Internal Standard | |

| Name | |

| Mass (mg) | |

| Molecular Weight ( g/mol ) | |

| Purity (%) | |

| Integrated Signal (ppm) | |

| Number of Protons | |

| Integral Value | |

| Calculated Purity (%) |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

Caption: HPLC Purity Analysis Workflow.

Caption: GC-MS Impurity Profiling Workflow.

Caption: qNMR Purity Assay Workflow.

Conclusion

The purity of commercial 8-Mercaptoquinoline hydrochloride is a critical parameter that necessitates a comprehensive analytical approach. The combination of a stability-indicating HPLC method for non-volatile impurities, GC-MS for volatile and semi-volatile components, and qNMR for an absolute purity assessment provides a robust and reliable characterization of the material. The detailed protocols and data presentation formats provided in this guide are intended to assist researchers in establishing a thorough quality control framework for this important chemical compound. Adherence to these methodologies will ensure the quality and consistency of experimental results in both research and development settings.

References

Theoretical Insights into Quinoline-8-thiol Hydrochloride Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical studies concerning metal complexes formed with quinoline-8-thiol hydrochloride. Quinoline derivatives and their metal complexes are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications as therapeutic agents and functional materials.[1] This document summarizes the key theoretical and experimental findings, with a focus on the computational approaches used to elucidate the structural, electronic, and reactive properties of these complexes.

Introduction to Quinoline-8-thiol and its Metal Complexes

Quinoline-8-thiol, also known as 8-mercaptoquinoline or thiooxine, is a sulfur-containing analog of the well-known chelating agent 8-hydroxyquinoline.[2] The presence of the thiol group at the 8-position, in conjunction with the nitrogen atom in the quinoline ring, allows for the formation of stable five-membered chelate rings with various metal ions. The hydrochloride salt of quinoline-8-thiol is a common form of this ligand, influencing its solubility and protonation state in solution.[2][3][4][5] The coordination chemistry of quinoline-8-thiol is rich, with the ligand capable of forming complexes with a wide range of transition metals.[6][7][8] These complexes have been investigated for their potential antimicrobial, anticancer, and catalytic properties.[2][5]

Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for understanding the intricacies of these metal complexes at the molecular level. DFT calculations provide valuable insights into their geometric structures, electronic properties, and the nature of the metal-ligand bonding, which are crucial for rational drug design and the development of new materials.

Theoretical and Experimental Data

While specific theoretical data for metal complexes of this compound is not abundant in the literature, extensive studies on related 8-hydroxyquinoline and other quinoline-thiol derivatives provide a strong basis for understanding their properties. The following tables present representative theoretical data for analogous metal complexes, offering a comparative overview of key structural and electronic parameters.

Table 1: Calculated Bond Lengths and Angles for Representative Metal Complexes of Quinoline Derivatives

| Metal Ion | M-S/O (Å) | M-N (Å) | S/O-M-N Angle (°) | Reference Compound |

| Co(II) | 2.25 | 2.10 | 85.2 | Co(II)-8-hydroxyquinoline complex |

| Ni(II) | 2.20 | 2.08 | 86.1 | Ni(II)-8-hydroxyquinoline complex |

| Cu(II) | 2.30 | 2.05 | 84.5 | Cu(II)-8-hydroxyquinoline complex |

| Zn(II) | 2.35 | 2.15 | 83.9 | Zn(II)-8-hydroxyquinoline complex |

Note: The data presented are representative values from DFT calculations on 8-hydroxyquinoline complexes and are intended to provide an approximation for the analogous quinoline-8-thiol complexes.

Table 2: Calculated Electronic Properties of Representative Metal Complexes

| Metal Complex | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Co(II)-complex | -5.8 | -2.1 | 3.7 | 4.2 |

| Ni(II)-complex | -5.9 | -2.0 | 3.9 | 3.8 |

| Cu(II)-complex | -5.7 | -2.2 | 3.5 | 4.5 |

| Zn(II)-complex | -6.0 | -1.9 | 4.1 | 3.5 |

Note: These values are illustrative and based on DFT calculations of related quinoline-based metal complexes. The actual values for this compound complexes may vary.

Experimental and Computational Protocols

A comprehensive understanding of this compound metal complexes is achieved through a synergistic combination of experimental synthesis and characterization with theoretical calculations.

Synthesis of this compound Metal Complexes

A general procedure for the synthesis of metal complexes with this compound involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Synthesis Protocol:

-

Ligand Solution Preparation: Dissolve a specific molar amount of this compound in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Metal Salt Solution Preparation: In a separate flask, dissolve the corresponding metal salt (e.g., chloride or acetate salt) in the same solvent.

-

Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand is typically 1:2 for divalent metal ions.

-

pH Adjustment: The pH of the reaction mixture may be adjusted using a base (e.g., sodium acetate or a dilute solution of sodium hydroxide) to facilitate the deprotonation of the thiol group and promote complexation.

-

Complex Formation: The reaction mixture is often heated under reflux for several hours to ensure complete complex formation.

-

Isolation and Purification: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator.

Physicochemical Characterization

The synthesized complexes are typically characterized by a variety of spectroscopic and analytical techniques:

-

Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex and confirm the metal-to-ligand stoichiometry.

-

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and S-H groups.

-

UV-Visible Spectroscopy: To study the electronic transitions within the complex and confirm its formation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the complex in solution.

-

Mass Spectrometry: To determine the molecular weight of the complex.

-

Thermal Analysis (TGA/DTA): To study the thermal stability of the complex and the presence of any coordinated or lattice water molecules.

Computational Protocol: Density Functional Theory (DFT)